Cas no 97411-50-2 (2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-)
97411-50-2 structure
Product Name:2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
CAS-Nr.:97411-50-2
MF:C32H42O8
MW:554.671090602875
MDL:MFCD18910755
CID:836993
PubChem ID:91886694
Update Time:2025-04-19
2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid, 8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydrox y-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methyl ester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
- 2',3'-Dehydrosalannol
- 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid, 8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-
- 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methyle
- 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8...
- [ "" ]
- 2'3'-dehydrosalannol
- AKOS040760974
- methyl (2aS,3R,5R,5aS,6S,6aS,8R,9aS,10aR,10bR,10cS)]- 8-(3-furyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy- 2a,5a,6a,7-tetramethyl-5-(3-methylbut-2-enoyloxy)-2H,3H- cyclopenta[4',5']furo[2',3':6,5]benzo[cd]isobenzofuran-6-acetate
- FS-9231
- 97411-50-2
- B0005-458213
- [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.0^{2,9.0^{4,8.0^{15,18]octadec-7-en-12-yl] 3-methylbut-2-enoate
- [(1R,2S,4R,6R,9R,10R,11R,12S,14R,15R,18R)-6-(furan-3-yl)-14-hydroxy-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] 3-methylbut-2-enoate
- 2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)-
- DA-49252
-
- MDL: MFCD18910755
- Inchi: 1S/C32H42O8/c1-16(2)10-25(35)40-23-13-22(33)30(4)15-38-27-28(30)31(23,5)21(12-24(34)36-7)32(6)26-17(3)19(18-8-9-37-14-18)11-20(26)39-29(27)32/h8-10,14,19-23,27-29,33H,11-13,15H2,1-7H3/t19-,20-,21-,22-,23+,27-,28+,29-,30-,31+,32-/m1/s1
- InChI-Schlüssel: BGHFPZJLGAYVQC-QJBQBLRASA-N
- Lächelt: O1C[C@]2(C)[C@@H](C[C@@H]([C@]3(C)[C@@H](CC(=O)OC)[C@]4(C)C5=C(C)[C@H](C6=COC=C6)C[C@H]5O[C@@H]4[C@H]1[C@H]32)OC(/C=C(\C)/C)=O)O
Berechnete Eigenschaften
- Genaue Masse: 554.28800
- Monoisotopenmasse: 554.28796829g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 40
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1140
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topologische Polaroberfläche: 104Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.3±0.1 g/cm3
- Siedepunkt: 628.0±55.0 °C at 760 mmHg
- Flammpunkt: 333.6±31.5 °C
- PSA: 104.43000
- LogP: 4.72020
- Dampfdruck: 0.0±1.9 mmHg at 25°C
2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2691-1 mg |
2',3'-Dehydrosalannol |
97411-50-2 | 1mg |
¥2435.00 | 2022-04-26 | ||
| A2B Chem LLC | AI65450-1mg |
2',3'-Dehydrosalannol |
97411-50-2 | >97% | 1mg |
$637.00 | 2024-07-18 | |
| TargetMol Chemicals | TN2691-1 ml * 10 mm |
2',3'-Dehydrosalannol |
97411-50-2 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
| TargetMol Chemicals | TN2691-5mg |
2',3'-Dehydrosalannol |
97411-50-2 | 5mg |
¥ 4420 | 2024-07-24 | ||
| TargetMol Chemicals | TN2691-1 ml * 10 mm |
2',3'-Dehydrosalannol |
97411-50-2 | 1 ml * 10 mm |
¥ 6720 | 2024-07-24 | ||
| A2B Chem LLC | AI65450-5mg |
2',3'-Dehydrosalannol |
97411-50-2 | 97.0% | 5mg |
$785.00 | 2024-07-18 | |
| eNovation Chemicals LLC | Y1102543-10mg |
2',3'-Dehydrosalannol |
97411-50-2 | 98% | 10mg |
$1685 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1102543-5mg |
2',3'-Dehydrosalannol |
97411-50-2 | 98% | 5mg |
$865 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1102543-5mg |
2',3'-Dehydrosalannol |
97411-50-2 | 97% | 5mg |
$995 | 2023-05-11 | |
| eNovation Chemicals LLC | Y1102543-10mg |
2',3'-Dehydrosalannol |
97411-50-2 | 98% | 10mg |
$1485 | 2024-07-28 |
2H,3H-Cyclopenta[d']naphtho[1,8-bc:2,3-b']difuran-6-acetic acid,8-(3-furanyl)-2a,4,5,5a,6,6a,8,9,9a,10a,10b,10c-dodecahydro-3-hydroxy-2a,5a,6a,7-tetramethyl-5-[(3-methyl-1-oxo-2-butenyl)oxy]-, methylester, (2aR,3R,5S,5aR,6R,6aR,8R,9aR,10aS,10bR,10cR)- Verwandte Literatur
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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